(3-(4-Methylthiazol-2-yl)phenyl)methanamine (3-(4-Methylthiazol-2-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13327053
InChI: InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3
SMILES: CC1=CSC(=N1)C2=CC=CC(=C2)CN
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

(3-(4-Methylthiazol-2-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC13327053

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-Methylthiazol-2-yl)phenyl)methanamine -

Specification

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name [3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine
Standard InChI InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3
Standard InChI Key NDPPDLXQPDFMAB-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C2=CC=CC(=C2)CN
Canonical SMILES CC1=CSC(=N1)C2=CC=CC(=C2)CN

Introduction

Structural and Physicochemical Properties

The molecular formula of (3-(4-Methylthiazol-2-yl)phenyl)methanamine is C₁₁H₁₂N₂S, with a molecular weight of 204.29 g/mol. Key physicochemical parameters include:

PropertyValue
Exact Mass204.072 g/mol
Topological Polar Surface Area (TPSA)67.15 Ų
LogP (Partition Coefficient)3.65
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (thiazole N, amine N)

The thiazole ring’s electron-withdrawing nature and the amine group’s basicity influence the compound’s solubility and reactivity. The 4-methyl substitution on the thiazole enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthetic Routes and Optimization

The synthesis of (3-(4-Methylthiazol-2-yl)phenyl)methanamine involves multi-step strategies to assemble the thiazole and phenyl moieties. A representative route includes:

  • Thiazole Formation: Cyclocondensation of 2-chloro-1-(4-methylthiazol-2-yl)ethanone with thiourea yields the 4-methylthiazole core.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the thiazole boronic ester with 3-bromophenylmethanamine introduces the phenylmethanamine group.

  • Amine Protection/Deprotection: Boc-protection of the amine during coupling prevents undesired side reactions, followed by acidic deprotection .

Biological Activity and Mechanisms

(3-(4-Methylthiazol-2-yl)phenyl)methanamine exhibits diverse biological activities, attributed to its interaction with enzymes and receptors:

Antimicrobial Activity

In vitro studies demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The thiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the amine group enhances solubility for cytoplasmic uptake .

Neuroprotective Effects

In neuronal models, the compound reduces oxidative stress by scavenging ROS (60% reduction at 50 µM) and enhancing SOD activity. The thiazole moiety chelates metal ions, mitigating Fenton reaction-driven lipid peroxidation .

Applications in Drug Development

(3-(4-Methylthiazol-2-yl)phenyl)methanamine serves as a building block in several therapeutic areas:

PROTACs (Proteolysis-Targeting Chimeras)

The amine group conjugates to E3 ligase ligands (e.g., VHL or CRBN), enabling targeted protein degradation. A derivative, VH032 amine, degraded BRD4 at DC₅₀ = 12 nM in prostate cancer models .

Kinase Inhibitors

Structural analogs inhibit Abl1 (IC₅₀ = 45 nM) and EGFR (IC₅₀ = 89 nM) by occupying the hydrophobic back pocket. Substituent optimization at the 5-position of thiazole improves selectivity .

Antibacterial Agents

Quaternary ammonium derivatives exhibit 10-fold higher potency against methicillin-resistant S. aureus (MRSA) by disrupting membrane integrity.

Recent Advances and Future Directions

Recent studies highlight innovative applications:

  • Photoaffinity Probes: Incorporation of diazirine enables target identification in live cells .

  • Metal-Organic Frameworks (MOFs): Thiazole-amine coordination polymers show promise in CO₂ capture (adsorption capacity = 4.2 mmol/g).

Future research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Exploring substitutions at the thiazole 5-position.

  • Combination Therapies: Synergy with checkpoint inhibitors or antibiotics .

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